1-(9-Fluorenyl)ethanol

Description

BenchChem offers high-quality 1-(9-Fluorenyl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(9-Fluorenyl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

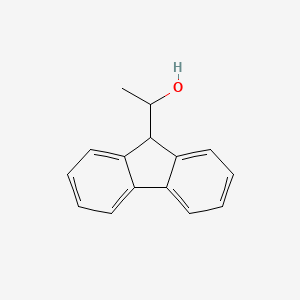

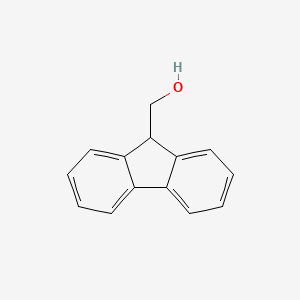

Structure

3D Structure

Properties

IUPAC Name |

1-(9H-fluoren-9-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O/c1-10(16)15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-10,15-16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSCDFPXLCCWBIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C2=CC=CC=C2C3=CC=CC=C13)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50393297 | |

| Record name | 1-(9-FLUORENYL)ETHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3023-49-2 | |

| Record name | 1-(9-FLUORENYL)ETHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and characterization of 1-(9-fluorenyl)ethanol

An In-Depth Technical Guide to the Synthesis and Characterization of 1-(9-Fluorenyl)ethanol

Abstract

This technical guide provides a comprehensive overview of the , a key organic compound with a versatile fluorenyl scaffold. This document is intended for researchers, chemists, and professionals in drug development and materials science. We will delve into a robust and accessible synthetic protocol via the reduction of 9-acetylfluorene, detail the necessary purification steps, and provide a thorough guide to the analytical techniques required for structural verification and purity assessment. The causality behind experimental choices is emphasized to provide a deeper understanding of the process, ensuring both reproducibility and safety.

Introduction and Strategic Overview

1-(9-Fluorenyl)ethanol (CAS No: 3023-49-2) is a secondary alcohol featuring the rigid, planar, and electron-rich fluorene moiety.[1] This structure makes it and its derivatives valuable intermediates in various fields. The fluorene ring system is a well-known pharmacophore and a core component in materials with unique optoelectronic properties. The hydroxyl group and the adjacent chiral center in 1-(9-fluorenyl)ethanol offer a reactive site for further chemical modification, making it a versatile building block for more complex molecular architectures.

The most direct and reliable laboratory-scale synthesis involves the reduction of the corresponding ketone, 9-acetylfluorene. This approach is favored for its high yield, operational simplicity, and the commercial availability of the starting material. We will focus on the use of sodium borohydride (NaBH₄) as the reducing agent, a choice predicated on its excellent selectivity for aldehydes and ketones, its relative safety, and its ease of handling compared to more powerful and pyrophoric hydrides like lithium aluminum hydride (LAH).

Physicochemical Properties

A summary of the key physical and chemical properties of racemic 1-(9-fluorenyl)ethanol is presented below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₁₄O | [1][2] |

| Molecular Weight | 210.27 g/mol | [1][2] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 102-104 °C | [2][3] |

| Boiling Point | 367.6 °C at 760 mmHg | [2][4] |

| CAS Number | 3023-49-2 | [1][2] |

Synthesis of 1-(9-Fluorenyl)ethanol

The chosen synthetic pathway is the nucleophilic addition of a hydride ion from sodium borohydride to the carbonyl carbon of 9-acetylfluorene.

Reaction Mechanism

The reaction proceeds via the transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of 9-acetylfluorene. The resulting alkoxide intermediate is then protonated during an aqueous workup to yield the final alcohol product. Methanol is an ideal solvent as it readily dissolves the starting ketone and the NaBH₄, and its hydroxyl group can participate in stabilizing the transition state.

Caption: Mechanism of ketone reduction by sodium borohydride.

Experimental Protocol: Synthesis

Disclaimer: This protocol must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, is mandatory.

Materials:

-

9-acetylfluorene

-

Sodium borohydride (NaBH₄)

-

Anhydrous Methanol (MeOH)

-

Deionized water

-

5% Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (Brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane (DCM) or Ethyl Acetate

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.08 g (10.0 mmol) of 9-acetylfluorene in 30 mL of anhydrous methanol.

-

Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the temperature equilibrates to near 0 °C. Cooling is crucial to moderate the exothermic reaction and prevent side reactions.

-

Addition of Reducing Agent: While stirring vigorously, add 0.42 g (11.0 mmol) of sodium borohydride to the solution in small portions over 10 minutes. A slight excess of NaBH₄ ensures the complete consumption of the starting ketone. Effervescence (hydrogen gas evolution from the reaction of NaBH₄ with methanol) will be observed.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Carefully quench the reaction by slowly adding 20 mL of deionized water. Once the effervescence subsides, add 15 mL of 5% HCl solution to neutralize the excess borohydride and decompose the borate esters.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 25 mL). The organic solvent isolates the product from the aqueous phase.

-

Washing: Combine the organic extracts and wash with 25 mL of deionized water, followed by 25 mL of brine. The brine wash helps to remove residual water from the organic layer.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate. Filter the solution to remove the drying agent, and collect the filtrate in a clean, pre-weighed round-bottom flask.

-

Solvent Removal: Remove the solvent using a rotary evaporator to yield the crude 1-(9-fluorenyl)ethanol as a solid.

Purification: Recrystallization

Recrystallization is a powerful technique for purifying crystalline solids.[5] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[6] A mixed solvent system of ethanol and water is effective for 1-(9-fluorenyl)ethanol.

Procedure:

-

Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.

-

Inducing Crystallization: While the solution is still hot, add deionized water dropwise until the solution becomes faintly turbid, indicating it is saturated.

-

Crystal Growth: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Subsequently, place the flask in an ice bath to maximize crystal yield.

-

Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol/water mixture.

-

Drying: Dry the crystals in a vacuum oven or desiccator to a constant weight. A typical yield of pure, crystalline product is 80-90%.

Characterization and Structural Elucidation

Comprehensive characterization is essential to confirm the identity, structure, and purity of the synthesized 1-(9-fluorenyl)ethanol.

Overall Workflow

Sources

An In-depth Technical Guide to 1-(9-Fluorenyl)ethanol: Properties, Synthesis, and Applications

Introduction

1-(9-Fluorenyl)ethanol is a chiral secondary alcohol that holds significant value in the realms of synthetic organic chemistry and drug development. Its structure is characterized by a hydroxyl-bearing ethyl group attached to the C9 position of a fluorene ring system. This unique combination imparts a set of physical and chemical properties that make it a versatile chiral building block and analytical reagent. The fluorenyl moiety is renowned in biochemical and pharmaceutical research, most notably as the foundation for the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group used in solid-phase peptide synthesis.[1][2] Understanding the nuanced characteristics of 1-(9-fluorenyl)ethanol is therefore critical for researchers leveraging fluorenyl-based scaffolds in the design of complex molecules and novel therapeutics.

This guide provides a comprehensive technical overview of 1-(9-fluorenyl)ethanol, synthesizing data from established chemical literature and applying fundamental principles of organic chemistry. We will delve into its physical and chemical properties, outline a robust synthetic pathway, detail its spectroscopic signature, and discuss its primary applications, with a focus on its role in chiral chemistry.

Chemical Identity and Molecular Structure

The unambiguous identification of a chemical entity is the foundation of all scientific investigation. 1-(9-Fluorenyl)ethanol is a well-characterized molecule with defined structural and stereochemical properties.

Identifiers and Core Properties

The fundamental identifiers and computed properties of 1-(9-fluorenyl)ethanol are summarized below. It is crucial to distinguish between the racemic mixture and its individual enantiomers, as they have distinct CAS numbers and applications.

| Property | Value | Source(s) |

| IUPAC Name | 1-(9H-fluoren-9-yl)ethanol | [3] |

| Molecular Formula | C₁₅H₁₄O | [3][4][5] |

| Molecular Weight | 210.27 g/mol | [3][6][7] |

| CAS Number (Racemate) | 3023-49-2 | [3][4][6] |

| CAS Number (S)-(-)-enantiomer | 151775-20-1 | [5][8] |

| Synonyms | (±)-1-(9-Fluorenyl)ethanol; α-Methylfluorene-9-methanol | [3][7] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 1 | [3] |

| Rotatable Bonds | 1 | [3] |

Molecular Structure and Stereochemistry

The structure of 1-(9-fluorenyl)ethanol features a central chiral carbon (the carbon atom bearing the hydroxyl group), meaning it exists as a pair of non-superimposable mirror images known as enantiomers: (S)-(-)-1-(9-fluorenyl)ethanol and (R)-(+)-1-(9-fluorenyl)ethanol.

Caption: 2D structure of 1-(9-fluorenyl)ethanol with the chiral center indicated.

Physical and Chemical Properties

The physical state and chemical reactivity of 1-(9-fluorenyl)ethanol are dictated by its secondary alcohol nature and the bulky, aromatic fluorenyl group.

Physical Properties

This compound is a solid at room temperature with a relatively high melting point, consistent with its rigid, polycyclic structure.

| Property | Value | Source(s) |

| Appearance | White crystalline solid (inferred) | [1] |

| Melting Point | 102-104 °C | [6][9] |

| Boiling Point | 367.6 °C at 760 mmHg | [9] |

| Density | 1.158 g/cm³ | [9] |

| Flash Point | 162.9 °C | [9] |

| Purity | Commercially available at ≥97.0% to ≥98% | [6][7] |

Chemical Reactivity and Key Applications

The reactivity of 1-(9-fluorenyl)ethanol is centered around its secondary alcohol functional group and its chiral nature.

-

Alcohol Reactivity: As a secondary alcohol, it can undergo typical reactions such as oxidation to the corresponding ketone (9-acetylfluorene), esterification with carboxylic acids or acyl chlorides, and etherification.

-

Chiral Derivatizing Agent: The most prominent application of enantiomerically pure 1-(9-fluorenyl)ethanol is in chiral separations. The (S)-(-)-enantiomer is used as a chiral derivatizing agent, particularly for the resolution of α-hydroxy acid enantiomers.[10] The underlying principle is the reaction of the chiral alcohol with a racemic acid to form a mixture of diastereomeric esters. These diastereomers possess different physical properties and can be separated using standard chromatographic techniques like HPLC.

-

Intermediate for Chiral Synthesis: It serves as a valuable precursor in the asymmetric synthesis of pharmaceuticals.[10] Its chiral backbone can be incorporated into a larger molecule to control the stereochemistry of subsequent reactions. An important application is in the synthesis of fluorenylethylchloroformate (FLEC), a reagent used to resolve chiral amines and amino acids.[10]

Synthesis and Manufacturing

While various synthetic routes are possible, a reliable and scalable method for preparing racemic 1-(9-fluorenyl)ethanol involves a two-step process starting from fluorene. This approach is an adaptation of the well-established synthesis for the related compound, 9-fluorenemethanol.[1][2]

Caption: Proposed two-step synthesis workflow for 1-(9-fluorenyl)ethanol.

Experimental Protocol: Synthesis of (±)-1-(9-Fluorenyl)ethanol

This protocol describes a logical synthetic pathway. It is self-validating in that successful isolation of the intermediate and final product with the expected spectroscopic characteristics confirms the transformation.

Step 1: Formylation of Fluorene to 9-Fluorenecarboxaldehyde

-

Causality: This step utilizes the fact that the C9 proton of fluorene is relatively acidic (pKa ≈ 22.6) and can be deprotonated by a strong base like sodium ethoxide (NaOEt). The resulting fluorenyl anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl formate.

-

In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, suspend sodium ethoxide (1.2 eq.) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0-10 °C in an ice bath.

-

Dissolve fluorene (1.0 eq.) in anhydrous THF and add it dropwise to the cooled suspension.

-

After the addition is complete, add ethyl formate (1.2 eq.) dropwise, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by TLC.

-

Upon completion, quench the reaction by pouring it into a beaker of ice water and acidifying with dilute HCl to pH ~5-6.

-

The crude 9-fluorenecarboxaldehyde will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry.

Step 2: Grignard Reaction to form 1-(9-Fluorenyl)ethanol

-

Causality: The Grignard reagent, methylmagnesium bromide (CH₃MgBr), is a potent nucleophile that attacks the electrophilic carbonyl carbon of the aldehyde intermediate. The subsequent acidic workup protonates the resulting alkoxide to yield the final secondary alcohol.

-

Dissolve the crude 9-fluorenecarboxaldehyde (1.0 eq.) in anhydrous THF in a flame-dried flask under nitrogen.

-

Cool the solution to 0 °C in an ice bath.

-

Add methylmagnesium bromide (1.1 eq., solution in ether) dropwise via a syringe. A color change and increase in viscosity may be observed.

-

After the addition, allow the mixture to warm to room temperature and stir for 2-4 hours.

-

Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Step 3: Purification

-

Causality: Recrystallization is an effective method for purifying solid organic compounds. By dissolving the crude product in a minimum amount of a hot solvent and allowing it to cool slowly, the desired compound will form pure crystals, leaving impurities behind in the solvent.

-

Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or toluene/hexane, to yield pure (±)-1-(9-fluorenyl)ethanol as a crystalline solid.

Spectroscopic Analysis

Spectroscopic data provides the definitive structural confirmation of a molecule. While a dedicated spectrum for 1-(9-fluorenyl)ethanol is not widely published, its features can be accurately predicted based on its structure and comparison to analogous compounds like 9-fluorenemethanol and ethanol.[11][12][13]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be complex, with distinct signals for each type of proton.

-

Aromatic Protons (δ ≈ 7.2-7.9 ppm): The eight protons on the fluorenyl ring system will appear as a series of complex multiplets in this region.

-

Methine Proton (CH-OH, δ ≈ 5.0-5.2 ppm): This single proton, attached to both the C9 carbon and the hydroxyl-bearing carbon, will likely appear as a quartet due to coupling with the three methyl protons (n+1 rule). It may be further split by the C9 proton.

-

C9 Proton (CH, δ ≈ 4.1-4.3 ppm): The proton at the C9 position will likely be a doublet, split by the adjacent methine proton.

-

Hydroxyl Proton (OH, δ ≈ 1.5-3.0 ppm): The chemical shift of this proton is highly variable and depends on concentration, solvent, and temperature. It often appears as a broad singlet due to rapid chemical exchange, which decouples it from adjacent protons.[14]

-

Methyl Protons (CH₃, δ ≈ 1.2-1.4 ppm): These three equivalent protons will appear as a doublet, split by the single adjacent methine proton.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom.

-

Aromatic Carbons (δ ≈ 120-150 ppm): Multiple signals corresponding to the carbons of the fluorene rings.

-

Methine Carbon (C-OH, δ ≈ 70-75 ppm): The carbon atom bonded to the hydroxyl group.

-

C9 Carbon (δ ≈ 50-55 ppm): The sp³-hybridized carbon at the junction of the two aromatic rings.

-

Methyl Carbon (CH₃, δ ≈ 20-25 ppm): The terminal methyl group carbon.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify key functional groups.

-

O-H Stretch (≈ 3200-3600 cm⁻¹): A strong, broad absorption band characteristic of an alcohol's hydroxyl group.

-

Aromatic C-H Stretch (≈ 3000-3100 cm⁻¹): Sharp absorptions just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch (≈ 2850-3000 cm⁻¹): Absorptions for the methyl and methine C-H bonds.

-

Aromatic C=C Stretch (≈ 1450-1600 cm⁻¹): Multiple sharp bands characteristic of the aromatic rings.

-

C-O Stretch (≈ 1050-1150 cm⁻¹): A strong absorption corresponding to the carbon-oxygen single bond of the secondary alcohol.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 1-(9-fluorenyl)ethanol is not universally available, data from the closely related structural analog 9-fluorenemethanol provides a reliable basis for hazard assessment.[15]

-

Hazards: Expected to cause skin irritation, serious eye irritation, and potential respiratory irritation upon inhalation of dust.[15]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated area or fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[6]

-

Handling: Avoid generating dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[6][16]

Conclusion

1-(9-Fluorenyl)ethanol is a valuable chemical scaffold with well-defined physical, chemical, and spectroscopic properties. Its significance is rooted in its chiral nature, which makes it an indispensable tool for the synthesis and analysis of enantiomerically pure compounds, particularly in the field of drug discovery. By understanding its core characteristics, from molecular structure and reactivity to its synthetic preparation and safe handling, researchers can effectively integrate this versatile molecule into their workflows to advance the development of complex chemical and biological systems.

References

-

Scribd. 1 (9 Fluorenyl) Ethanol | PDF. [Link]

- Google Patents.

-

Patsnap Eureka. Method for preparing 9-fluorenyl methanol. [Link]

-

National Center for Biotechnology Information. 9H-Fluorene-9-methanol | C14H12O | CID 90466 - PubChem. [Link]

-

National Center for Biotechnology Information. 1-(9-Fluorenyl)ethanol | C15H14O | CID 3523998 - PubChem. [Link]

-

LookChem. Cas 151775-20-1, S(-)-1-(9-FLUORENYL)ETHANOL. [Link]

-

NIST. 9-Ethynyl-9-fluorenol - NIST WebBook. [Link]

-

Carl ROTH. Safety Data Sheet: Ethanol. [Link]

-

YouTube. Draw the NMR Spectrum of ethanol. [Link]

-

Shivaji College. NMR spectra of ethyl alcohol. [Link]

Sources

- 1. CN103351280A - Simple preparation process of 9-fluorenemethanol - Google Patents [patents.google.com]

- 2. Method for preparing 9-fluorenyl methanol - Eureka | Patsnap [eureka.patsnap.com]

- 3. 1-(9-Fluorenyl)ethanol | C15H14O | CID 3523998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

- 5. Buy Online CAS Number 151775-20-1 - TRC - (-)-1-(9-Fluorenyl)ethanol | LGC Standards [lgcstandards.com]

- 6. (±)-1-(9-芴)乙醇 ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 7. scbt.com [scbt.com]

- 8. scbt.com [scbt.com]

- 9. Page loading... [guidechem.com]

- 10. lookchem.com [lookchem.com]

- 11. 9H-Fluorene-9-methanol | C14H12O | CID 90466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 9-Fluorenemethanol(24324-17-2) 1H NMR spectrum [chemicalbook.com]

- 13. m.youtube.com [m.youtube.com]

- 14. shivajicollege.ac.in [shivajicollege.ac.in]

- 15. fishersci.com [fishersci.com]

- 16. assets.thermofisher.com [assets.thermofisher.com]

Introduction to 1-(9-Fluorenyl)ethanol and the Role of NMR

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 1-(9-Fluorenyl)ethanol

For professionals in the fields of chemical research and drug development, the precise structural elucidation of molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for this purpose, providing unparalleled insight into the molecular framework of organic compounds. This guide offers a detailed examination of the ¹H and ¹³C NMR data for 1-(9-fluorenyl)ethanol, a significant building block in the synthesis of various bioactive molecules.[1][2] This document is designed to serve as a practical reference for researchers, scientists, and drug development professionals, blending theoretical principles with experimental details to facilitate a comprehensive understanding of the NMR spectroscopic characterization of this compound.

1-(9-Fluorenyl)ethanol, with the chemical formula C₁₅H₁₄O, possesses a unique structural architecture comprising a planar fluorenyl moiety linked to a chiral ethanol side chain.[3] This combination of a bulky, aromatic system and a stereocenter makes it a valuable synthon in medicinal chemistry. Accurate and unambiguous characterization of this molecule is the first critical step in its application. NMR spectroscopy provides a definitive fingerprint of the molecule's structure by mapping the chemical environment of each proton and carbon atom.

The inherent value of NMR in this context lies in its ability to:

-

Confirm Molecular Identity: By comparing the obtained spectrum with reference data, the identity of the synthesized compound can be unequivocally confirmed.

-

Elucidate Stereochemistry: While standard ¹H NMR may not directly reveal the absolute configuration of the chiral center, it provides crucial information about the diastereotopic protons, which is essential for more advanced stereochemical studies.

-

Assess Purity: The presence of impurities can be readily detected and quantified by integrating their signals relative to those of the main compound.

This guide will now delve into the specific details of the ¹H and ¹³C NMR spectra of 1-(9-fluorenyl)ethanol.

¹H NMR Spectral Analysis of 1-(9-Fluorenyl)ethanol

The ¹H NMR spectrum of 1-(9-fluorenyl)ethanol provides a wealth of information about the number of distinct proton environments, their electronic surroundings, and their spatial relationships through spin-spin coupling. The data presented here is based on a spectrum acquired in deuterated chloroform (CDCl₃) at 300 MHz.

Table 1: ¹H NMR Data for 1-(9-Fluorenyl)ethanol in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| 7.78 | d | 2H | 7.5 | H-4, H-5 |

| 7.56 | d | 2H | 7.5 | H-1, H-8 |

| 7.39 | t | 2H | 7.5 | H-3, H-6 |

| 7.30 | t | 2H | 7.5 | H-2, H-7 |

| 4.23 | t | 1H | 4.4 | H-9 |

| 4.02 | m | 1H | - | H-1' |

| 1.70 | d | 1H | 4.4 | OH |

| 1.05 | d | 3H | 6.2 | H-2' |

Source: Borowiecki P, et al. Tetrahedron: Asymmetry, 2013, 24(18): 1120-1126.

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Protons (7.30-7.78 ppm): The eight protons of the fluorenyl ring system give rise to a series of signals in the aromatic region. The downfield shift of these protons is a direct consequence of the deshielding effect of the aromatic ring current. The observed multiplicities (doublets and triplets) and coupling constants (around 7.5 Hz) are characteristic of ortho- and meta-coupling in benzene-like rings. The protons H-4 and H-5 are the most deshielded due to their proximity to the electron-withdrawing influence of the fused ring system.

-

Methine Proton at C9 (4.23 ppm): The proton attached to the C9 position of the fluorene ring appears as a triplet at 4.23 ppm. This downfield shift is attributed to its benzylic position, being adjacent to two aromatic rings. The triplet multiplicity arises from coupling to the methine proton of the ethanol side chain (H-1') and the hydroxyl proton, with a coupling constant of 4.4 Hz.

-

Methine Proton at C1' (4.02 ppm): The proton on the carbon bearing the hydroxyl group (H-1') resonates as a multiplet around 4.02 ppm. Its chemical shift is influenced by the adjacent electronegative oxygen atom and the fluorenyl ring. The complexity of the multiplet is due to coupling with the H-9 proton, the hydroxyl proton, and the methyl protons (H-2').

-

Hydroxyl Proton (1.70 ppm): The hydroxyl proton signal is observed as a doublet at 1.70 ppm, with a coupling constant of 4.4 Hz, confirming its coupling to the H-9 proton. The chemical shift of the hydroxyl proton can be highly variable and is dependent on factors such as concentration, temperature, and solvent, as these affect the extent of hydrogen bonding.

-

Methyl Protons (1.05 ppm): The three protons of the methyl group (H-2') appear as a doublet at 1.05 ppm with a coupling constant of 6.2 Hz. This splitting pattern is a clear indication of coupling to the adjacent methine proton (H-1'). The upfield chemical shift is typical for alkyl protons that are relatively shielded.

¹³C NMR Spectral Analysis of 1-(9-Fluorenyl)ethanol

The ¹³C NMR spectrum provides complementary information to the ¹H NMR spectrum, revealing the number of unique carbon environments and their electronic nature. The data presented is based on a spectrum acquired in CDCl₃ at 75 MHz.

Table 2: ¹³C NMR Data for 1-(9-Fluorenyl)ethanol in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| 147.2 | C-4a, C-4b |

| 141.3 | C-8a, C-9a |

| 127.3 | C-2, C-7 |

| 127.0 | C-3, C-6 |

| 124.9 | C-1, C-8 |

| 119.9 | C-4, C-5 |

| 71.3 | C-1' |

| 51.5 | C-9 |

| 22.8 | C-2' |

Source: Borowiecki P, et al. Tetrahedron: Asymmetry, 2013, 24(18): 1120-1126.

Interpretation of the ¹³C NMR Spectrum:

-

Aromatic Carbons (119.9-147.2 ppm): The twelve carbon atoms of the fluorenyl moiety resonate in the downfield region of the spectrum, which is characteristic of sp²-hybridized carbons in an aromatic system. The quaternary carbons (C-4a, C-4b, C-8a, and C-9a) are observed at the most downfield shifts due to their involvement in the fused ring system and the absence of directly attached protons. The protonated aromatic carbons appear between 119.9 and 127.3 ppm.

-

Carbinol Carbon (71.3 ppm): The carbon atom bonded to the hydroxyl group (C-1') appears at 71.3 ppm. This significant downfield shift is a result of the deshielding effect of the electronegative oxygen atom.

-

C9 Carbon (51.5 ppm): The C9 carbon of the fluorene ring resonates at 51.5 ppm. Its chemical shift is influenced by its sp³ hybridization and its position within the rigid, fused-ring structure.

-

Methyl Carbon (22.8 ppm): The methyl carbon (C-2') is the most shielded carbon in the molecule, appearing at 22.8 ppm, which is a typical chemical shift for an sp³-hybridized carbon in an alkyl group.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality and reproducible NMR data, a standardized experimental protocol is essential. The following outlines a proven methodology for the analysis of 1-(9-fluorenyl)ethanol.

1. Sample Preparation: a. Weigh approximately 10-20 mg of 1-(9-fluorenyl)ethanol into a clean, dry vial. b. Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. c. Gently swirl the vial to ensure complete dissolution of the sample. d. Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

2. NMR Instrument Setup and Data Acquisition: a. Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet. b. Lock the spectrometer on the deuterium signal of the CDCl₃ solvent. c. Shim the magnetic field to achieve optimal homogeneity, as indicated by the shape and resolution of the TMS signal. d. For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. Typical parameters include:

- Pulse width: 30-45 degrees

- Spectral width: 12-16 ppm

- Acquisition time: 2-4 seconds

- Relaxation delay: 1-5 seconds

- Number of scans: 8-16 e. For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include:

- Pulse width: 30-45 degrees

- Spectral width: 200-220 ppm

- Acquisition time: 1-2 seconds

- Relaxation delay: 2-5 seconds

- Number of scans: 128-1024 (or more, depending on sample concentration)

3. Data Processing: a. Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum. b. Phase correct the spectrum to ensure all peaks are in the absorptive mode. c. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra. d. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance. e. Analyze the multiplicities and measure the coupling constants for the signals in the ¹H NMR spectrum.

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow for the NMR analysis of 1-(9-fluorenyl)ethanol, from sample preparation to final data interpretation.

Caption: Workflow for the NMR analysis of 1-(9-fluorenyl)ethanol.

Conclusion

This in-depth technical guide has provided a comprehensive overview of the ¹H and ¹³C NMR data for 1-(9-fluorenyl)ethanol. By presenting the spectral data in a structured format and offering detailed interpretations, this document serves as a valuable resource for scientists engaged in the synthesis, characterization, and application of this important chemical entity. The experimental protocol and logical workflow further enhance the practical utility of this guide, promoting the acquisition of high-quality, reliable NMR data. A thorough understanding of the NMR characteristics of 1-(9-fluorenyl)ethanol is fundamental to ensuring its identity and purity, thereby underpinning the integrity of subsequent research and development endeavors.

References

-

Ilyin Structural Biology. 1-(9H-Fluoren-9-yl)ethanol. [Link]

-

PubChem. 1-(9-Fluorenyl)ethanol. National Center for Biotechnology Information. [Link]

- Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153.

-

Scribd. ( ) 1 (9 Fluorenyl) Ethanol. [Link]

-

Michigan State University Department of Chemistry. Proton NMR Table. [Link]

- Borowiecki, P., Gładkowski, W., & Gurtowska, N. (2013). First chemoenzymatic synthesis of (R)- and (S)-1-(9H-fluoren-9-yl) ethanol. Tetrahedron: Asymmetry, 24(18), 1120-1126.

Sources

Navigating the Molecular Maze: An In-Depth Technical Guide to the Mass Spectrometry of 1-(9-Fluorenyl)ethanol

This guide provides a comprehensive technical exploration of the mass spectrometric analysis of 1-(9-fluorenyl)ethanol, a crucial molecule in organic synthesis and pharmaceutical research. Tailored for researchers, scientists, and drug development professionals, this document delves into the core principles of its ionization, fragmentation, and detection, offering field-proven insights to empower your analytical strategies.

Introduction: The Analytical Significance of 1-(9-Fluorenyl)ethanol

1-(9-Fluorenyl)ethanol, with its distinctive fluorenyl moiety, presents a unique analytical challenge and opportunity. Its structural characterization is paramount for ensuring purity, identifying metabolites, and understanding its role in various chemical reactions. Mass spectrometry (MS) stands as the definitive technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities. This guide will walk you through the critical aspects of analyzing this compound, from sample introduction to data interpretation, transforming complex data into confident molecular identification.

Foundational Chemical Properties

A thorough understanding of the analyte's properties is the bedrock of any successful mass spectrometry method.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₄O | [1][2][3] |

| Molecular Weight | 210.27 g/mol | [1][2][3] |

| CAS Number | 3023-49-2 | [1][2][3] |

Ionization Techniques: Choosing the Right Path to the Gas Phase

The initial and most critical step in mass spectrometry is the ionization of the analyte. The choice of ionization technique is dictated by the analyte's volatility and thermal stability, as well as the desired level of fragmentation. For 1-(9-fluorenyl)ethanol, two primary methods are of significant interest: Electron Ionization (EI) and Electrospray Ionization (ESI).

Electron Ionization (EI): The Classic Approach for Volatile Compounds

Given its moderate molecular weight and the presence of a hydroxyl group, 1-(9-fluorenyl)ethanol is amenable to analysis by Gas Chromatography-Mass Spectrometry (GC-MS), where EI is the most common ionization source.[4] In EI, high-energy electrons bombard the molecule, leading to the ejection of an electron and the formation of a molecular ion (M⁺•).[5][6] This process imparts significant internal energy, resulting in extensive and reproducible fragmentation, which serves as a molecular fingerprint.

Key Considerations for EI:

-

Volatility: 1-(9-fluorenyl)ethanol possesses sufficient volatility for GC analysis, especially with appropriate temperature programming.

-

Fragmentation: EI is a "hard" ionization technique that produces a wealth of fragment ions, crucial for structural elucidation.

-

Library Matching: The resulting mass spectra can be compared against spectral libraries like the NIST database for confident identification.[7]

Electrospray Ionization (ESI): A Softer Touch for Complex Matrices

For analyses involving liquid chromatography (LC-MS) or for researchers wishing to observe the intact molecular ion with minimal fragmentation, Electrospray Ionization (ESI) is the preferred method. ESI is a "soft" ionization technique that generates ions directly from a liquid solution, typically by protonation ([M+H]⁺) or sodiation ([M+Na]⁺).

Key Considerations for ESI:

-

Minimal Fragmentation: ESI is ideal for accurately determining the molecular weight of the parent compound.

-

LC-MS Compatibility: It is the standard ionization source for LC-MS, allowing for the analysis of complex mixtures and non-volatile derivatives.

-

Adduct Formation: The observation of adducts can provide additional confirmation of the molecular weight.

The Fragmentation Puzzle: Deciphering the Mass Spectrum of 1-(9-Fluorenyl)ethanol

The fragmentation pattern of a molecule under EI provides a roadmap to its structure. For alcohols like 1-(9-fluorenyl)ethanol, two primary fragmentation pathways dominate: α-cleavage and dehydration.[5][8]

Predicted Electron Ionization (EI) Fragmentation Pathways

The molecular ion of 1-(9-fluorenyl)ethanol is expected at an m/z of 210. Due to the energetic nature of EI, the molecular ion peak may be of low abundance.[8]

α-Cleavage: This is often the most significant fragmentation pathway for alcohols.[5] It involves the cleavage of the bond adjacent to the carbon bearing the hydroxyl group. For 1-(9-fluorenyl)ethanol, this can occur in two ways:

-

Loss of a methyl radical (•CH₃): Cleavage of the C-C bond between the ethyl side chain and the fluorenyl ring would result in a highly stable, resonance-stabilized fluorenyl-containing cation at m/z 195 . This is predicted to be a major fragment ion.

-

Loss of the fluorenyl radical: This would lead to the formation of a [CH(OH)CH₃]⁺ ion at m/z 45 . This fragment is a common indicator of a secondary alcohol with an ethyl group.

Dehydration (Loss of H₂O): The elimination of a water molecule from the molecular ion is another characteristic fragmentation of alcohols, resulting in an ion at m/z 192 ([M-18]⁺•).

Fluorenyl Cation: The highly stable fluorenyl cation at m/z 165 is a very likely and prominent peak in the mass spectrum, arising from the cleavage of the bond connecting the fluorenyl ring to the ethanol side chain.

The following diagram illustrates the predicted primary fragmentation pathways of 1-(9-fluorenyl)ethanol under electron ionization.

Experimental Protocols: A Practical Approach

The following provides a detailed, step-by-step methodology for the GC-MS analysis of 1-(9-fluorenyl)ethanol.

Sample Preparation

-

Standard Solution: Accurately weigh approximately 10 mg of 1-(9-fluorenyl)ethanol and dissolve it in 10 mL of a suitable solvent such as methanol or ethyl acetate to prepare a 1 mg/mL stock solution.

-

Working Solutions: Prepare a series of dilutions from the stock solution to establish a calibration curve and determine the limit of detection (LOD) and limit of quantification (LOQ).

GC-MS Instrumentation and Parameters

-

Gas Chromatograph: Agilent 8890 GC System or equivalent.

-

Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

-

GC Column: A non-polar or medium-polarity column is recommended, such as an HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet: Split/splitless injector, operated in splitless mode for trace analysis or with a split ratio of 20:1 for higher concentrations.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 1 minute.

-

Ramp: 15 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Full scan from m/z 40 to 350.

The diagram below outlines the general workflow for the GC-MS analysis.

Advanced Techniques: Derivatization for Enhanced Analysis

For certain applications, such as improving chromatographic peak shape or enhancing sensitivity in specific ionization modes, derivatization of the hydroxyl group can be a valuable strategy.

-

Silylation: Reaction with agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group. This increases volatility and thermal stability, which can be advantageous for GC-MS analysis.

-

Acylation: Acylating agents can be used to introduce a chromophore or a group that enhances ionization efficiency in ESI.

While not always necessary for 1-(9-fluorenyl)ethanol, derivatization is a powerful tool in the analytical chemist's arsenal for overcoming specific challenges.

Conclusion: A Multi-Faceted Approach to Confident Identification

The mass spectrometric analysis of 1-(9-fluorenyl)ethanol is a clear example of how a foundational understanding of chemical principles, coupled with the strategic application of modern analytical instrumentation, leads to unambiguous molecular characterization. By carefully selecting the ionization method and meticulously interpreting the resulting fragmentation patterns, researchers can confidently identify and quantify this important compound. This guide serves as a robust framework for developing and validating analytical methods for 1-(9-fluorenyl)ethanol and structurally related molecules, ultimately supporting advancements in chemical synthesis and drug development.

References

-

PubChem. 1-(9-Fluorenyl)ethanol. National Center for Biotechnology Information. [Link]

-

Scribd. ( ) 1 (9 Fluorenyl) Ethanol. [Link]

-

DTIC. Structures and Fragmentation Mechanisms of the Ions of Ethanol by Triple Quadrupole Mass Spectrometry. Defense Technical Information Center. [Link]

-

Pharmacognosy Journal. GC-MS Analysis of Bio-active Compounds in Ethanol Extract of Putranjiva roxburghii Wall. Fruit Peel. [Link]

-

YouTube. Mass Spectroscopy: Alcohol Fragmentation Patterns. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

ResearchGate. Electron Impact Ionisation and Fragmentation of Methanol and Ethanol. [Link]

-

ResearchGate. (a) Mass spectra of ethanol in sample (b) NIST library match.... [Link]

Sources

- 1. scribd.com [scribd.com]

- 2. 1-(9-Fluorenyl)ethanol | C15H14O | CID 3523998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (±)-1-(9-芴)乙醇 ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 4. phcogj.com [phcogj.com]

- 5. youtube.com [youtube.com]

- 6. researchnow.flinders.edu.au [researchnow.flinders.edu.au]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Infrared Spectroscopy of 1-(9-Fluorenyl)ethanol

Introduction: Elucidating the Molecular Architecture of 1-(9-Fluorenyl)ethanol

1-(9-Fluorenyl)ethanol is a significant organic compound, recognized for its role as a key intermediate in the synthesis of various chemical entities, particularly in the realm of drug discovery and materials science. Its molecular structure, featuring a bulky, rigid fluorenyl group attached to a chiral ethanol moiety, imparts unique chemical and physical properties. The precise characterization of this molecule is paramount for ensuring the purity, identity, and quality of downstream products.

Infrared (IR) spectroscopy stands as a powerful and non-destructive analytical technique for the structural elucidation of molecules. By probing the vibrational modes of chemical bonds, IR spectroscopy provides a molecular fingerprint, revealing the presence of specific functional groups. For 1-(9-fluorenyl)ethanol, this technique is indispensable for confirming the presence of the critical hydroxyl (-OH) group and for characterizing the aromatic system of the fluorene ring and the aliphatic C-H bonds. This guide offers a comprehensive exploration of the principles and practical application of IR spectroscopy in the analysis of 1-(9-fluorenyl)ethanol, tailored for researchers, scientists, and professionals in drug development.

Theoretical Framework: Predicting the Vibrational Landscape

The infrared spectrum of 1-(9-fluorenyl)ethanol is dictated by the vibrational frequencies of its constituent functional groups. The molecule's structure, C₁₅H₁₄O[1][2], comprises a secondary alcohol and a fluorene system. The key to interpreting its IR spectrum lies in understanding the characteristic absorption bands associated with these groups.

-

The Hydroxyl (-OH) Group: The most prominent feature in the IR spectrum of an alcohol is the O-H stretching vibration. In a condensed phase (solid or neat liquid), intermolecular hydrogen bonding significantly broadens this absorption, typically observed in the 3550-3200 cm⁻¹ region as a strong, broad band[3]. The presence of this band is a definitive indicator of the hydroxyl group.

-

The Carbon-Oxygen (C-O) Stretch: As a secondary alcohol, 1-(9-fluorenyl)ethanol will exhibit a strong C-O stretching vibration. The position of this band is diagnostic for the class of alcohol, generally appearing between 1150-1075 cm⁻¹ for secondary alcohols[4][5]. This distinguishes it from primary (around 1050 cm⁻¹) and tertiary (around 1150 cm⁻¹) alcohols[5].

-

Aromatic C-H Stretches: The fluorenyl group contains aromatic rings. The stretching vibrations of the C-H bonds on these rings typically appear at wavenumbers just above 3000 cm⁻¹ (around 3100-3000 cm⁻¹)[6].

-

Aliphatic C-H Stretches: The methyl (-CH₃) and methine (-CH) groups of the ethanol portion of the molecule will give rise to C-H stretching absorptions in the 3000-2850 cm⁻¹ region.

-

Aromatic C=C In-Ring Stretches: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings of the fluorene moiety result in a series of sharp to medium intensity bands in the 1600-1450 cm⁻¹ region.

-

C-H Bending Vibrations: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds also provide structural information and are expected in the fingerprint region of the spectrum.

Experimental Protocols: Acquiring a High-Fidelity Spectrum

The quality of an IR spectrum is fundamentally dependent on meticulous sample preparation and the appropriate selection of analytical parameters. For a solid compound like 1-(9-fluorenyl)ethanol, several methods are viable. The choice of method is often guided by the amount of sample available, the desired spectral quality, and the specific instrumentation.

Method 1: Potassium Bromide (KBr) Pellet Technique

This is a common method for obtaining high-quality transmission spectra of solid samples.

Rationale: KBr is transparent to infrared radiation over a wide spectral range and, when pressed under high pressure, forms a salt-crystal matrix that holds the sample in the path of the IR beam.

Step-by-Step Protocol:

-

Grinding: Using an agate mortar and pestle, grind a small amount (1-2 mg) of 1-(9-fluorenyl)ethanol to a fine powder. This is crucial to minimize light scattering.

-

Mixing: Add approximately 100-200 mg of dry, spectroscopic grade KBr powder to the mortar and mix thoroughly with the sample.

-

Pellet Formation: Transfer the mixture to a pellet die and apply pressure (typically 7-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

Analysis: Carefully place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Method 2: Attenuated Total Reflectance (ATR) Technique

ATR has become a dominant technique due to its simplicity and minimal sample preparation.

Rationale: An IR beam is directed into a crystal of high refractive index (e.g., diamond or germanium). The beam undergoes total internal reflection at the crystal surface, creating an evanescent wave that extends a short distance into the sample placed in contact with the crystal. The sample absorbs energy at specific frequencies, attenuating the internally reflected beam.

Step-by-Step Protocol:

-

Crystal Cleaning: Ensure the ATR crystal surface is impeccably clean. A solvent wipe (e.g., with isopropanol) followed by air drying is standard practice.

-

Background Spectrum: Acquire a background spectrum of the clean, empty ATR crystal. This is essential to correct for instrumental and environmental absorptions.

-

Sample Application: Place a small amount of powdered 1-(9-fluorenyl)ethanol directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the instrument's pressure clamp to ensure intimate contact between the sample and the crystal surface.

-

Spectrum Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Visualizing the Experimental Workflow

Caption: Experimental workflow for IR analysis of 1-(9-fluorenyl)ethanol.

Spectral Analysis and Interpretation

The following is an analysis of a representative IR spectrum of 1-(9-fluorenyl)ethanol, highlighting the key absorption bands that confirm its molecular structure.

Expected IR Spectrum of 1-(9-fluorenyl)ethanol:

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity & Appearance | Rationale & Confirmation |

| O-H Stretch (H-bonded) | 3550 - 3200 | Strong, Broad | This is the hallmark of the hydroxyl group in a condensed phase, broadened due to intermolecular hydrogen bonding. Its presence is a primary confirmation of the alcohol functionality.[3] |

| Aromatic C-H Stretch | 3100 - 3000 | Medium, Sharp | These absorptions confirm the presence of C-H bonds on the aromatic fluorenyl ring system.[6] |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium to Strong | Arises from the C-H bonds of the methyl and methine groups in the ethanol side chain. |

| Aromatic C=C In-Ring Stretch | 1600 - 1450 | Medium, Sharp (multiple bands) | These characteristic absorptions are indicative of the carbon-carbon double bonds within the fluorene aromatic system. |

| C-O Stretch | 1150 - 1075 | Strong | The position of this strong band is diagnostic for a secondary alcohol, confirming the attachment of the hydroxyl group to a carbon atom that is bonded to two other carbon atoms.[4][5] |

Conclusion: A Definitive Spectroscopic Signature

Infrared spectroscopy provides an unambiguous and efficient method for the structural verification of 1-(9-fluorenyl)ethanol. The key diagnostic features in its IR spectrum are the strong, broad O-H stretching band in the 3550-3200 cm⁻¹ region and the strong C-O stretching band characteristic of a secondary alcohol between 1150-1075 cm⁻¹. These, in conjunction with the absorptions corresponding to the aromatic and aliphatic C-H and C=C bonds, create a unique spectral fingerprint. This in-depth guide provides the theoretical foundation and practical protocols necessary for researchers and scientists to confidently apply IR spectroscopy for the routine characterization and quality control of this important chemical compound, ensuring its integrity in drug development and materials science applications.

References

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]

-

University of the West Indies. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

Bartleby. (2020, November 10). Using specific molecular features, how can one distinguish among fluorene, fluorenone and fluorenol using IR spectroscopy. Retrieved from [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

-

PrepMate. (n.d.). Interpret the IR spectrum of fluorene, focusing on characteristic functional group absorptions. Retrieved from [Link]

-

Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-(9-Fluorenyl)ethanol. PubChem Compound Database. Retrieved from [Link]

-

Spectroscopy Online. (2017, April 1). Alcohols—The Rest of the Story. Retrieved from [Link]

-

Oreate AI Blog. (2026, January 8). Decoding the IR Spectra of Alcohols: Insights Into Molecular Interactions. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Química Organica.org. (n.d.). IR Spectrum: Alcohols and Phenols. Retrieved from [Link]

-

Spectroscopy Online. (2017, January 1). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Retrieved from [Link]

-

Patsnap Eureka. (n.d.). Method for preparing 9-fluorenyl methanol. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

Sources

- 1. 1-(9-Fluorenyl)ethanol | C15H14O | CID 3523998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. NIST Chemistry WebBook [webbook.nist.gov]

- 3. Ethanol [webbook.nist.gov]

- 4. scribd.com [scribd.com]

- 5. Spectral Database for Organic Compounds | re3data.org [re3data.org]

- 6. (+/-)-1-(9-FLUORENYL)ETHANOL | 3023-49-2 [amp.chemicalbook.com]

The Genesis of a Key Fluorenyl Scaffold: A Technical Guide to the Discovery and Historical Synthesis of 1-(9-Fluorenyl)ethanol

For Immediate Release

This technical guide provides a comprehensive overview of the discovery and historical synthesis of 1-(9-fluorenyl)ethanol, a significant fluorenyl derivative. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering in-depth insights into the foundational chemistry of this compound.

Introduction: The Significance of the Fluorenyl Moiety

The fluorene scaffold, a tricyclic aromatic hydrocarbon, has long been a subject of interest in organic and medicinal chemistry. Its rigid, planar structure and the reactivity of the C9 position make it a versatile building block for a wide range of functional molecules. The introduction of substituents at the 9-position can significantly influence the molecule's steric and electronic properties, leading to diverse applications in materials science and pharmacology. 1-(9-Fluorenyl)ethanol, with its secondary alcohol functionality, represents a key intermediate for the synthesis of more complex fluorene derivatives.

The Historical Context: Unraveling the First Synthesis

While a singular, definitive publication documenting the "discovery" of 1-(9-fluorenyl)ethanol has proven elusive in historical chemical literature, its synthesis can be logically traced to the development of two major reaction classes in the early 20th century: organometallic additions to carbonyls and the reduction of ketones. The chemical literature of the time, including a comprehensive 1938 review on fluorene chemistry, laid the groundwork for such transformations.[1]

Two primary pathways emerge as the most probable routes for the initial synthesis of 1-(9-fluorenyl)ethanol:

-

Nucleophilic Addition of a 9-Fluorenyl Organometallic Reagent to Acetaldehyde: The pioneering work of Victor Grignard in the early 1900s on organomagnesium halides (Grignard reagents) revolutionized organic synthesis, providing a robust method for forming carbon-carbon bonds.[2][3][4] The acidity of the C9 protons of fluorene makes it readily amenable to deprotonation by a strong base to form a nucleophilic fluorenyl anion. The subsequent reaction of this anion with acetaldehyde would directly yield 1-(9-fluorenyl)ethanol after an acidic workup. Similarly, the development of organolithium chemistry provided an alternative, powerful method for generating the necessary fluorenyl nucleophile.

-

Reduction of 9-Acetylfluorene: The synthesis of 9-acetylfluorene, the ketone precursor to 1-(9-fluorenyl)ethanol, would have been a straightforward Friedel-Crafts acylation or a related reaction. Its subsequent reduction to the secondary alcohol could have been achieved through several methods available at the time. The Meerwein-Ponndorf-Verley (MPV) reduction, discovered in 1925, which utilizes aluminum isopropoxide to reduce ketones and aldehydes, would have been a viable method.

While the exact date and discoverer of the first synthesis of 1-(9-fluorenyl)ethanol are not explicitly documented in readily available historical records, the chemical principles and requisite reagents were well-established in the first half of the 20th century. It is highly probable that the compound was first prepared and characterized during this period as part of broader investigations into the reactivity of fluorene and its derivatives.

Foundational Synthetic Methodologies

The two most historically significant and conceptually fundamental approaches to the synthesis of 1-(9-fluorenyl)ethanol are detailed below. These methods highlight the core chemical principles that underpin the creation of this important molecule.

Method 1: Synthesis via Grignard Reagent Addition

This approach leverages the nucleophilic character of a 9-fluorenyl Grignard reagent in a classic addition reaction to an aldehyde.

Reaction Scheme:

Caption: Synthesis of 1-(9-Fluorenyl)ethanol via Grignard Reagent.

Experimental Protocol:

Step 1: Preparation of 9-Fluorenylmagnesium Bromide

-

To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.

-

Add a solution of ethyl bromide in anhydrous diethyl ether dropwise to initiate the formation of the Grignard reagent.

-

Once the reaction is initiated, add a solution of fluorene in anhydrous diethyl ether dropwise to the Grignard reagent solution.

-

The reaction mixture is stirred and heated under reflux to ensure complete formation of the 9-fluorenylmagnesium bromide. The progress of the reaction can be monitored by the evolution of ethane gas.

Step 2: Reaction with Acetaldehyde

-

Cool the solution of 9-fluorenylmagnesium bromide in an ice bath.

-

Add a solution of freshly distilled acetaldehyde in anhydrous diethyl ether dropwise to the reaction mixture, maintaining a low temperature.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

Step 3: Hydrolysis

-

Pour the reaction mixture slowly onto a mixture of crushed ice and a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-(9-fluorenyl)ethanol.

-

Purify the product by recrystallization or column chromatography.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water. The use of flame-dried glassware and anhydrous solvents is crucial to prevent the quenching of the Grignard reagent.

-

Slow Addition and Low Temperature: The reaction of the Grignard reagent with acetaldehyde is exothermic. Slow addition and cooling are necessary to control the reaction rate and prevent side reactions.

-

Acidic Workup: The initial product of the Grignard addition is a magnesium alkoxide. Acidic workup is required to protonate the alkoxide and yield the final alcohol product.

Method 2: Synthesis via Reduction of 9-Acetylfluorene

This two-step method involves the initial acylation of fluorene followed by the reduction of the resulting ketone.

Reaction Scheme:

Caption: Synthesis of 1-(9-Fluorenyl)ethanol via Reduction.

Experimental Protocol:

Step 1: Synthesis of 9-Acetylfluorene

-

Suspend anhydrous aluminum chloride in a suitable solvent such as carbon disulfide or nitrobenzene in a flask equipped with a stirrer and a reflux condenser.

-

Add a solution of fluorene in the same solvent to the suspension.

-

Add acetyl chloride dropwise to the reaction mixture while stirring.

-

After the addition, heat the mixture under reflux for several hours to complete the reaction.

-

Cool the reaction mixture and pour it onto a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer, wash with water, and remove the solvent to obtain crude 9-acetylfluorene.

-

Purify the product by recrystallization.

Step 2: Reduction of 9-Acetylfluorene to 1-(9-Fluorenyl)ethanol

-

Dissolve 9-acetylfluorene in a suitable solvent such as ethanol or methanol.

-

Add a reducing agent, such as sodium borohydride, portion-wise to the solution while stirring.

-

After the addition is complete, continue stirring at room temperature for a few hours.

-

Quench the reaction by the slow addition of water or dilute acid.

-

Remove the solvent under reduced pressure and extract the product with a suitable organic solvent.

-

Dry the organic extract and evaporate the solvent to obtain crude 1-(9-fluorenyl)ethanol.

-

Purify the product by recrystallization.

Causality Behind Experimental Choices:

-

Lewis Acid Catalyst: Aluminum chloride is a strong Lewis acid that activates the acetyl chloride for electrophilic aromatic substitution on the electron-rich fluorene ring.

-

Choice of Reducing Agent: Sodium borohydride is a mild and selective reducing agent for ketones and aldehydes, making it suitable for the conversion of 9-acetylfluorene to the corresponding alcohol without affecting the aromatic rings.

-

Protic Solvent for Reduction: The reduction with sodium borohydride is typically carried out in a protic solvent like ethanol or methanol, which also serves as the proton source during the workup.

Comparative Analysis of Synthetic Routes

| Feature | Grignard Reaction | Reduction of Ketone |

| Number of Steps | Typically 2 (Grignard formation, then reaction) | 2 (Acylation, then reduction) |

| Starting Materials | Fluorene, Alkyl Halide, Magnesium, Acetaldehyde | Fluorene, Acetyl Chloride, AlCl3, Reducing Agent |

| Key Intermediate | 9-Fluorenylmagnesium Halide | 9-Acetylfluorene |

| Historical Context | Feasible from the early 1900s | Acylation known, reduction methods developed through the 1920s and beyond |

| Potential Byproducts | Wurtz coupling products, unreacted starting materials | Polyacylated products, over-reduction products |

Spectroscopic Characterization: A Historical Perspective

The definitive characterization of 1-(9-fluorenyl)ethanol in the early 20th century would have relied on classical methods such as melting point determination, elemental analysis, and chemical derivatization. The advent of spectroscopic techniques later in the century provided much more powerful tools for structural elucidation.

-

Infrared (IR) Spectroscopy: Would show a characteristic broad absorption band for the hydroxyl (-OH) group around 3200-3600 cm⁻¹ and absorptions corresponding to the aromatic C-H and C=C bonds of the fluorenyl group.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy would be particularly informative, showing a characteristic doublet for the methyl group, a quartet for the methine proton adjacent to the hydroxyl group, and complex multiplets for the aromatic protons of the fluorene ring. The proton of the hydroxyl group would appear as a singlet that is exchangeable with D₂O.

-

Mass Spectrometry (MS): Would show the molecular ion peak corresponding to the molecular weight of 1-(9-fluorenyl)ethanol, as well as characteristic fragmentation patterns.

Conclusion: A Foundation for Future Innovation

The synthesis of 1-(9-fluorenyl)ethanol, while not marked by a single celebrated "discovery," represents a logical and important step in the historical exploration of fluorene chemistry. The development of fundamental synthetic reactions in the early 20th century provided the necessary tools for its creation. As a versatile intermediate, 1-(9-fluorenyl)ethanol continues to be a valuable building block for the synthesis of novel fluorene derivatives with potential applications in medicine and materials science, underscoring the enduring legacy of this foundational molecule.

References

-

Grignard, V. Sur quelques nouvelles combinaisons organométalliques du magnésium et leur application à des synthèses d'alcools et d'hydrocarbures. Compt. Rend.1900 , 130, 1322-1325. [Link]

-

Meerwein, H.; Schmidt, R. Ein neues Verfahren zur Reduktion von Aldehyden und Ketonen. Justus Liebigs Annalen der Chemie1925 , 444 (1), 221-238. [Link]

-

Rieveschl, G.; Ray, F. E. The Chemistry of Fluorene and Its Derivatives. Chem. Rev.1938 , 23 (3), 287-333. [Link]

-

Study.com. Grignard Reaction with Alcohol, Ketone & Aldehyde Overview. [Link]

-

Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

-

Organic Chemistry Portal. Grignard Reaction. [Link]

-

YouTube. Aldehydes to Secondary Alcohols, Part 1: Polar Organometallics. [Link]

-

Meyers, C. Y.; Lutfi, H. G.; Hou, Y.; Robinson, P. D. 1,1-Di(9-fluorenyl)ethanol, a by-product from the acetylation of 9-fluorenyllithium. Acta Crystallogr C.2001 , 57 (Pt 5), 580-581. [Link]

Sources

An In-depth Technical Guide to the Solubility of 1-(9-Fluorenyl)ethanol in Common Organic Solvents

Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of 1-(9-fluorenyl)ethanol in common organic solvents. While direct experimental solubility data for this specific compound is not extensively available in public literature, this document, prepared for researchers, scientists, and drug development professionals, synthesizes foundational principles of solubility, leverages data from structurally analogous compounds, and outlines predictive methodologies to provide a robust framework for understanding and estimating its solubility behavior. We will explore the physicochemical properties of 1-(9-fluorenyl)ethanol, present qualitative and quantitative data for related molecules, provide a detailed experimental protocol for solubility determination, and discuss the practical implications for pharmaceutical development.

Introduction: The Significance of Solubility in Pharmaceutical Sciences

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. For a compound like 1-(9-fluorenyl)ethanol, which possesses a unique combination of a bulky, nonpolar fluorenyl backbone and a polar hydroxyl group, understanding its interaction with various solvents is paramount for formulation development, purification, and drug delivery strategies. Poor solubility can lead to challenges in achieving desired concentrations in dosage forms and can hinder absorption in the body. This guide aims to provide a deep dive into the factors governing the solubility of 1-(9-fluorenyl)ethanol, offering both theoretical insights and practical guidance.

Physicochemical Properties of 1-(9-Fluorenyl)ethanol

To understand the solubility of 1-(9-fluorenyl)ethanol, we must first examine its molecular structure and inherent physicochemical properties. The molecule consists of a large, rigid, and nonpolar polycyclic aromatic hydrocarbon (PAH) moiety (the fluorene group) and a polar ethanol substituent at the 9-position.

Key Physicochemical Descriptors:

-

Molecular Formula: C₁₅H₁₄O[1]

-

Molecular Weight: 210.27 g/mol [2]

-

Melting Point: 102-104 °C[3]

-

Structure: The fluorene system is largely planar and hydrophobic, while the ethanol group introduces a site for hydrogen bonding.

-

Polarity: The molecule is amphipathic, having both significant nonpolar and polar character. The overall polarity will be moderate.

-

Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, which will significantly influence its solubility in protic solvents.

The interplay between the large, nonpolar surface area of the fluorene ring system and the polar, hydrogen-bonding capability of the ethanol side chain is the central factor governing its solubility in different organic solvents.

Solubility Profile: Insights from Analogous Compounds

In the absence of direct, publicly available quantitative solubility data for 1-(9-fluorenyl)ethanol, we can draw valuable inferences from its parent compound, fluorene, and the closely related 9-fluorenemethanol.

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[3] This principle suggests that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.

-

Fluorene (C₁₃H₁₀): This is a nonpolar aromatic hydrocarbon. As expected, it is insoluble in water but soluble in nonpolar organic solvents.[2][3]

-

9-Fluorenemethanol (C₁₄H₁₂O): This compound is structurally very similar to 1-(9-fluorenyl)ethanol, differing only by a methyl group on the ethanol side chain. It has a hydroxyl group, making it more polar than fluorene.

Table 1: Experimental Solubility Data for Analogous Compounds

| Compound | Solvent | Temperature (°C) | Solubility ( g/100 g) | Solubility (mol/L) | Reference |

| Fluorene | Aniline | 20 | 10.6 | ~0.64 | [4] |

| Fluorene | Carbon Tetrachloride | 20 | 9.1 | ~0.55 | [4] |

| Fluorene | Chlorobenzene | 20 | 20.9 | ~1.26 | [4] |

| Fluorene | Nitrobenzene | 20 | 18.1 | ~1.09 | [4] |

| Fluorene | Xylene | 20 | 19.7 | ~1.18 | [4] |

| 9-Fluorenemethanol | Methanol | Not Specified | 5.0 | ~2.55 |

Interpretation and Prediction for 1-(9-Fluorenyl)ethanol:

Based on the data from these analogous compounds and the principles of chemical structure and polarity, we can predict the following solubility behavior for 1-(9-fluorenyl)ethanol:

-

High Solubility in Aromatic and Chlorinated Solvents: Similar to fluorene, 1-(9-fluorenyl)ethanol is expected to be highly soluble in solvents like toluene, benzene, dichloromethane, and chloroform due to the favorable interactions with its large aromatic system.

-

Moderate to Good Solubility in Polar Aprotic Solvents: Solvents like acetone, ethyl acetate, and tetrahydrofuran (THF) should be effective at dissolving 1-(9-fluorenyl)ethanol. These solvents can engage in dipole-dipole interactions and act as hydrogen bond acceptors for the hydroxyl group.

-

Moderate Solubility in Alcohols: The presence of the hydroxyl group will allow for hydrogen bonding with alcohols like methanol, ethanol, and isopropanol, leading to moderate solubility.[5][6][7][8] However, the large nonpolar fluorene moiety may limit miscibility in all proportions, especially with shorter-chain alcohols.

-

Low Solubility in Nonpolar Aliphatic Solvents: Solvents such as hexane and cyclohexane are unlikely to be good solvents for 1-(9-fluorenyl)ethanol due to the polarity mismatch with the hydroxyl group.

-

Insoluble in Water: The dominant hydrophobic character of the fluorene ring system will make it practically insoluble in water, despite the presence of the hydroxyl group.

Experimental Determination of Solubility: A Step-by-Step Protocol

For definitive quantitative data, experimental determination of solubility is essential. The following is a standard protocol for determining the equilibrium solubility of a compound like 1-(9-fluorenyl)ethanol.

Objective: To determine the equilibrium solubility of 1-(9-fluorenyl)ethanol in a given solvent at a specified temperature.

Materials:

-

1-(9-Fluorenyl)ethanol (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Protocol:

-

Preparation of Stock Standard Solutions: Accurately weigh a known amount of 1-(9-fluorenyl)ethanol and dissolve it in a suitable solvent (in which it is freely soluble) to prepare a stock solution of known concentration.

-

Calibration Curve Generation: Prepare a series of dilutions from the stock solution to create calibration standards of varying known concentrations.

-

HPLC Method Development: Develop a reliable HPLC method to quantify the concentration of 1-(9-fluorenyl)ethanol. This includes selecting an appropriate column, mobile phase, flow rate, and detection wavelength.

-

Equilibrium Solubility Measurement:

-

Add an excess amount of solid 1-(9-fluorenyl)ethanol to a vial containing a known volume of the test solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-to-equilibrium study is recommended.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved solid particles.

-

-

Sample Analysis:

-

Dilute the filtered sample with a suitable solvent to bring the concentration within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and determine the concentration of 1-(9-fluorenyl)ethanol by comparing its peak area to the calibration curve.

-

-

Calculation of Solubility: Calculate the solubility of 1-(9-fluorenyl)ethanol in the test solvent based on the measured concentration and the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, mol/L).

Caption: Experimental workflow for determining the equilibrium solubility of 1-(9-fluorenyl)ethanol.

Predictive Approaches to Solubility

In early-stage drug development, where the amount of available compound may be limited, predictive models can provide valuable initial estimates of solubility.

Hansen Solubility Parameters (HSP):

HSP theory is a powerful tool for predicting solubility based on the principle that "like dissolves like." It decomposes the total Hildebrand solubility parameter (δt) into three components:

-

δd: Energy from dispersion forces

-

δp: Energy from polar intermolecular forces

-

δh: Energy from hydrogen bonding

The HSP for a solvent and a solute can be plotted in a three-dimensional space. The closer the parameters of a solvent are to those of a solute, the more likely the solute is to dissolve. While the specific HSP values for 1-(9-fluorenyl)ethanol are not readily published, they can be estimated using group contribution methods. This approach would allow for a more nuanced prediction of solubility across a wide range of solvents.

Computational Models:

Modern computational chemistry offers a variety of models for solubility prediction, ranging from quantitative structure-property relationship (QSPR) models to more complex thermodynamic cycle-based calculations.[9][10][11][12][13] These models use molecular descriptors to correlate a compound's structure with its solubility. For a novel compound like 1-(9-fluorenyl)ethanol, these in silico methods can provide rapid screening of potential solvent systems.

Caption: Key intermolecular interactions governing the solubility of 1-(9-fluorenyl)ethanol.

Conclusion and Implications for Drug Development